molecular formula C18H19N5O5 B034041 2'-Deoxy-N6-phenoxyacetyladenosine CAS No. 110522-74-2

2'-Deoxy-N6-phenoxyacetyladenosine

Cat. No.: B034041
CAS No.: 110522-74-2
M. Wt: 385.4 g/mol
InChI Key: HWSKJANFAKYDDL-GZBFAFLISA-N
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Description

2’-Deoxy-N6-phenoxyacetyladenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has significant potential in cancer research and treatment due to its unique properties.

Mechanism of Action

Target of Action

2’-Deoxy-N6-phenoxyacetyladenosine, also known as N6-Pheac-deoxyadenosine, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . DNA synthesis is a vital process for cell division and growth, while apoptosis is a process of programmed cell death. By inhibiting DNA synthesis, the compound prevents the cancer cells from dividing and growing. On the other hand, by inducing apoptosis, it triggers the cancer cells to self-destruct.

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the cell cycle, preventing the cancer cells from dividing and growing. By inducing apoptosis, it activates the intrinsic pathway of cell death, leading to the destruction of cancer cells.

Result of Action

The result of the compound’s action is the inhibition of growth and the induction of death in indolent lymphoid malignancies . This leads to a decrease in the size of the tumor and potentially a slowdown in the progression of the disease.

Biochemical Analysis

Biochemical Properties

2’-Deoxy-N6-phenoxyacetyladenosine interacts with various enzymes, proteins, and other biomolecules. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis . The specific enzymes and proteins it interacts with are not mentioned in the available resources.

Cellular Effects

2’-Deoxy-N6-phenoxyacetyladenosine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available resources.

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-N6-phenoxyacetyladenosine involves its interaction with DNA synthesis and apoptosis pathways . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N6-phenoxyacetyladenosine typically involves the reaction of 2’-deoxyadenosine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production methods for 2’-Deoxy-N6-phenoxyacetyladenosine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain product purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N6-phenoxyacetyladenosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of 2’-Deoxy-N6-phenoxyacetyladenosine with modified functional groups.

Scientific Research Applications

2’-Deoxy-N6-phenoxyacetyladenosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-N6-phenoxyacetyladenosine is unique due to its combination of the deoxyribose sugar and the phenoxyacetyl group, which enhances its antitumor activity and specificity for targeting lymphoid malignancies. This combination is not found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26)/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSKJANFAKYDDL-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441262
Record name 2'-Deoxy-N6-phenoxyacetyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110522-74-2
Record name 2'-Deoxy-N6-phenoxyacetyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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